molecular formula C9H7NOS B12447541 5-Methylbenzo[d]thiazole-2-carbaldehyde

5-Methylbenzo[d]thiazole-2-carbaldehyde

Cat. No.: B12447541
M. Wt: 177.22 g/mol
InChI Key: UFTPERVCLGXNNM-UHFFFAOYSA-N
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Description

5-Methylbenzo[d]thiazole-2-carbaldehyde is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 5-Methylbenzo[d]thiazole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophenol with methyl formate under acidic conditions to form the benzothiazole ring, followed by formylation to introduce the aldehyde group. Another approach includes the cyclization of 2-mercaptobenzaldehyde with methylamine . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

5-Methylbenzo[d]thiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the nitrogen atom.

Scientific Research Applications

5-Methylbenzo[d]thiazole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylbenzo[d]thiazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby increasing their levels in the brain . This action can help alleviate symptoms of neurodegenerative and neuropsychiatric disorders. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

5-Methylbenzo[d]thiazole-2-carbaldehyde can be compared with other benzothiazole derivatives such as 2-Methylbenzothiazole and 2-Aminobenzothiazole. While all these compounds share the benzothiazole core structure, this compound is unique due to the presence of the aldehyde group, which imparts distinct chemical reactivity and biological activity . Similar compounds include:

Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

5-methyl-1,3-benzothiazole-2-carbaldehyde

InChI

InChI=1S/C9H7NOS/c1-6-2-3-8-7(4-6)10-9(5-11)12-8/h2-5H,1H3

InChI Key

UFTPERVCLGXNNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C=O

Origin of Product

United States

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